Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 34265-46-8
VCID: VC21115392
InChI: InChI=1S/C16H14N2O7S.K/c1-10(19)25-15-8-5-12(9-14(15)16(20)24-2)18-17-11-3-6-13(7-4-11)26(21,22)23;/h3-9H,1-2H3,(H,21,22,23);/q;+1/p-1
SMILES: CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+]
Molecular Formula: C16H13KN2O7S
Molecular Weight: 416.4 g/mol

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate

CAS No.: 34265-46-8

Cat. No.: VC21115392

Molecular Formula: C16H13KN2O7S

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate - 34265-46-8

Specification

CAS No. 34265-46-8
Molecular Formula C16H13KN2O7S
Molecular Weight 416.4 g/mol
IUPAC Name potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
Standard InChI InChI=1S/C16H14N2O7S.K/c1-10(19)25-15-8-5-12(9-14(15)16(20)24-2)18-17-11-3-6-13(7-4-11)26(21,22)23;/h3-9H,1-2H3,(H,21,22,23);/q;+1/p-1
Standard InChI Key IVDCJFYMQPXNTC-UHFFFAOYSA-M
Isomeric SMILES CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+]
SMILES CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+]
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+]

Introduction

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate is a complex chemical compound with the molecular formula C16H13KN2O7S and a molecular weight of 416.4 g/mol. It is known for its multifaceted properties and diverse applications across various fields, including chemistry, biology, medicine, and industry .

Synthetic Routes

The synthesis of Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate typically involves the diazotization of an aromatic amine followed by coupling with a sulfonate ester. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

Industrial production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities.

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

  • Reduction: It can be reduced to form amines or other reduced forms.

  • Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Chemistry

  • Reagent in Synthesis: Used as a reagent in various chemical reactions and synthesis processes.

Biology

  • Biological Assays: Employed in biological assays and studies due to its unique properties.

Medicine

  • Therapeutic Applications: Investigated for potential therapeutic applications and drug development.

Industry

  • Dyes and Pigments: Utilized in the production of dyes, pigments, and other industrial chemicals.

Biological Activity

The biological activity of Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate can be attributed to several key mechanisms:

  • Covalent Bond Formation: The diazo group can react with nucleophiles in proteins, leading to modifications that affect protein function and signaling pathways.

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in cell signaling and proliferation, potentially impacting cancer cell growth and metastasis.

  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been reported to induce oxidative stress in cells, which can lead to apoptosis in cancerous cells.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonateC16H13KN2O7S416.4 g/molWater solubility, diazo group reactivity
Potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate--Hydroxyl group instead of acetyloxy
Potassium;4-[(4-acetyloxy-3-carboxyphenyl)diazenyl]benzenesulfonate--Carboxyl group instead of methoxycarbonyl
Potassium;4-[(4-acetyloxy-3-methoxyphenyl)diazenyl]benzenesulfonate--Methoxy group instead of methoxycarbonyl

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

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